

Recrystallization procedure for purifying 4-Hydroxy-2-methylbenzamide

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Compound of Interest

Compound Name: 4-Hydroxy-2-methylbenzamide

CAS No.: 888019-41-8

Cat. No.: B2573990

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Application Note: Advanced Recrystallization Protocol for the Purification of **4-Hydroxy-2-methylbenzamide**

Introduction & Scientific Rationale

4-Hydroxy-2-methylbenzamide is a critical synthetic intermediate, prominently featured in the development of novel phenoxyalkanoic acid derivatives acting as Free Fatty Acid Receptor 4 (FFAR4) agonists for the treatment of Type 2 Diabetes Mellitus[1]. Achieving absolute purity of this intermediate is paramount; trace impurities from preceding synthetic steps can drastically impact the yield, stereochemistry, and selectivity of subsequent coupling reactions in drug development pipelines.

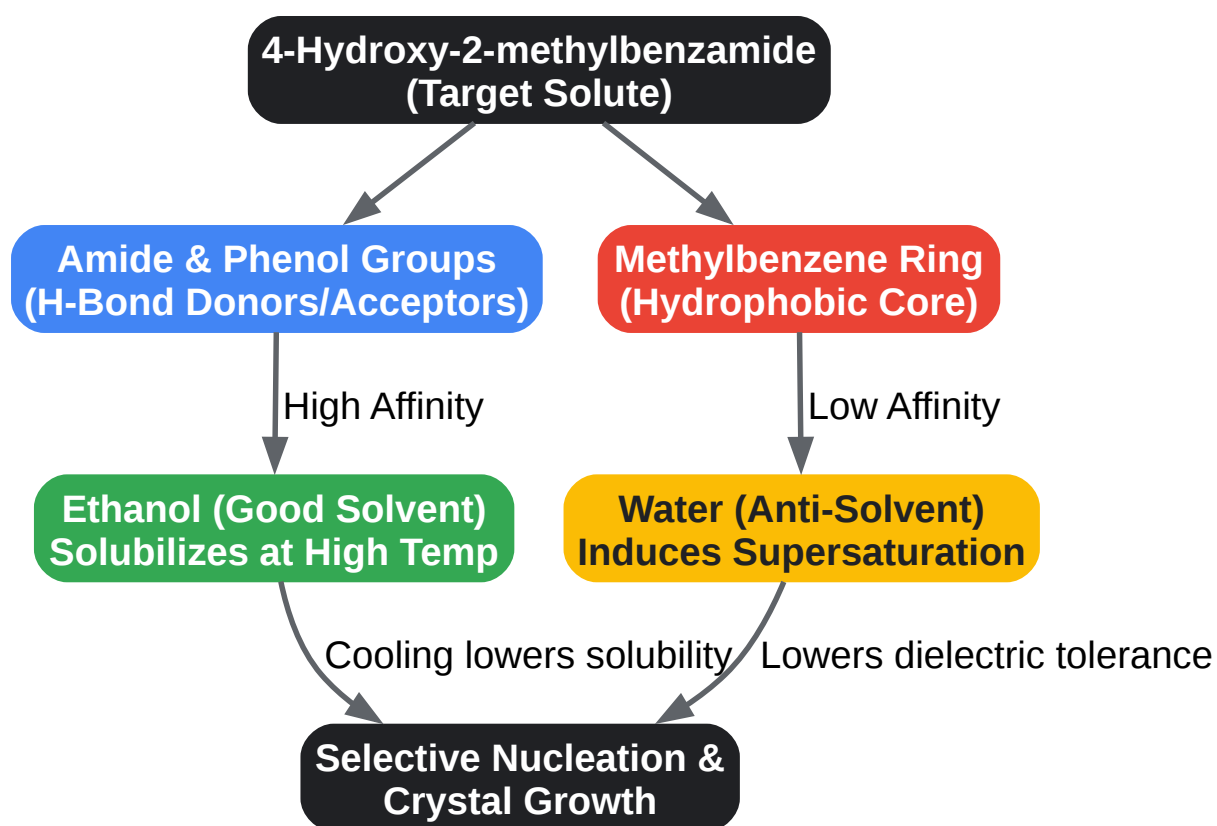
Due to its specific molecular architecture—comprising a hydrophobic methylbenzene core juxtaposed with highly polar, hydrogen-bonding phenol and carboxamide groups—**4-Hydroxy-2-methylbenzamide** exhibits a complex solubility profile. While it is sparingly soluble in cold water and non-polar hydrocarbons, it demonstrates high solubility in polar organic solvents such as ethanol[2]. To exploit this, a mixed-solvent (solvent/anti-solvent) recrystallization strategy utilizing an Ethanol/Water system is highly effective. This approach is widely validated

for benzamide derivatives, offering a green, highly controlled thermodynamic environment for crystal nucleation and growth[3][4].

Physicochemical Causality in Solvent Selection

In a mixed-solvent system, the "good solvent" (Ethanol) disrupts the intermolecular hydrogen bonds of the crude solid at elevated temperatures, ensuring complete dissolution. The "anti-solvent" (Water) is then introduced near the boiling point. Because the hydrophobic methyl-aryl core of the molecule repels water, the addition of water strategically lowers the overall solubility capacity of the mixture.

As the system cools, the reduction in thermal kinetic energy combined with the anti-solvent effect forces the solution into a state of supersaturation, triggering selective nucleation[3]. Slow cooling ensures that the crystal lattice forms perfectly, excluding structurally dissimilar impurities into the mother liquor.



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Fig 1. Thermodynamic causality of the Ethanol/Water mixed-solvent system driving crystallization.

Quantitative Parameters & Materials

To ensure a self-validating and reproducible workflow, the following stoichiometric and volumetric parameters must be strictly adhered to.

Parameter / Material	Specification / Quantity	Rationale / Causality
Target Compound	Crude 4-Hydroxy-2-methylbenzamide	Starting material (Protocol scaled for 10.0 g).
Primary Solvent	Absolute Ethanol (EtOH)	Solubilizes the compound at 70-75°C. Approx. 3-5 mL per gram of crude.
Anti-Solvent	Ultrapure Water (Milli-Q)	Induces supersaturation. Approx. 5-8 mL per gram of crude.
Dissolution Temp	75°C	Maximizes solubility without boiling off EtOH (BP 78°C).
Cloud Point Temp	70°C - 75°C	Temperature at which anti-solvent is added until persistent turbidity.
Cooling Profile	75°C → 25°C (Ambient) → 4°C (Ice)	Slow gradient prevents "oiling out" and impurity entrapment.
Expected Yield	75% - 85%	Balances high purity (>99% by HPLC) with mass recovery.

Step-by-Step Experimental Protocol

Caution: Perform all heating steps in a well-ventilated fume hood. Ensure all glassware is thoroughly dried and free of nucleation-inducing scratches unless intentional.

Step 1: Initial Dissolution

- Transfer 10.0 g of crude **4-Hydroxy-2-methylbenzamide** into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
- Add 30 mL of Absolute Ethanol.

- Heat the suspension on a stirring hotplate to 75°C, adding additional Ethanol in 2 mL increments (up to 50 mL total) until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent ensures the solution is near saturation, which is critical for maximizing final thermodynamic yield.

Step 2: Hot Filtration (Optional but Recommended) 4. If insoluble mechanical impurities or highly colored polymeric byproducts are present, quickly pass the hot solution through a pre-warmed fluted filter paper or a heated Buchner funnel into a clean, pre-warmed flask.

Causality: Pre-warming the glassware prevents premature crystallization in the funnel stem, which would lead to product loss.

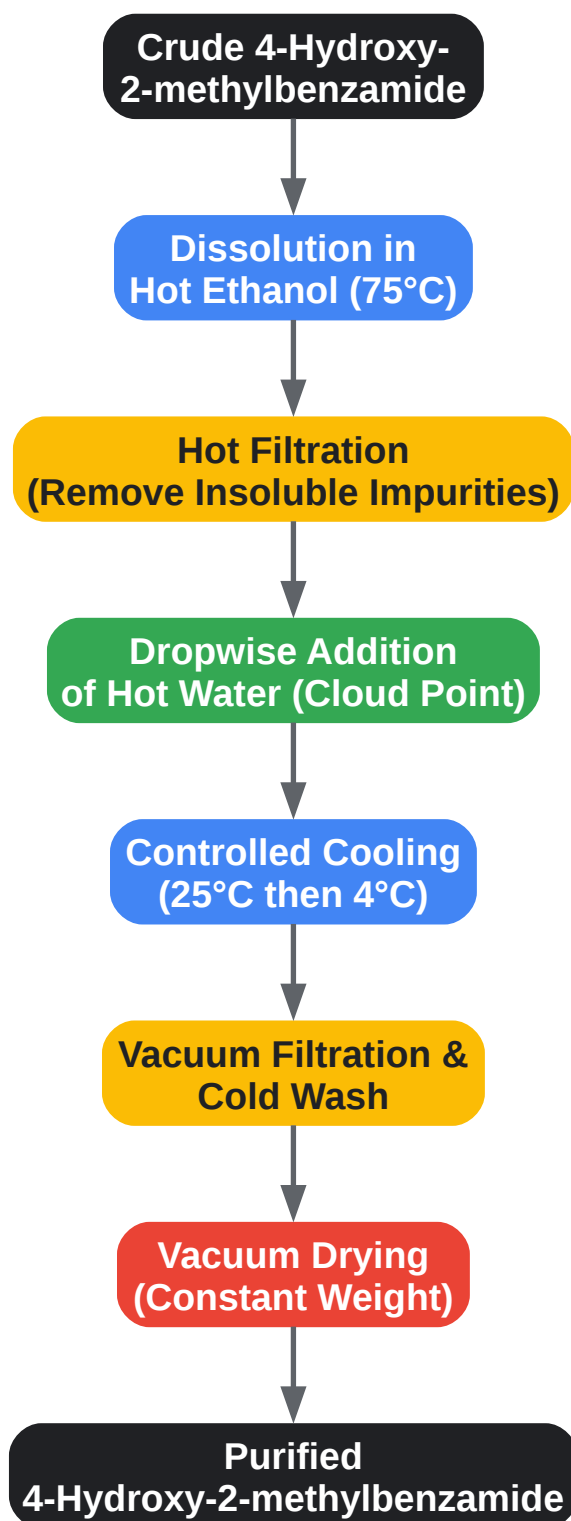
Step 3: Anti-Solvent Addition & Cloud Point Achievement 5. Maintain the filtered solution at 70°C–75°C. 6. Begin dropwise addition of hot (75°C) Ultrapure Water via an addition funnel, maintaining constant stirring. 7. Continue addition until the solution becomes faintly turbid (cloudy) and does not clear upon swirling. This is the cloud point, indicating the exact threshold of supersaturation. 8. Add 1-2 drops of hot Ethanol just until the solution clears again.

Causality: Clearing the solution slightly prevents premature, rapid precipitation ("crashing out"), which traps impurities within the rapidly forming crystal lattice.

Step 4: Controlled Crystallization 9. Remove the flask from the heat source. Remove the magnetic stir bar. 10. Allow the flask to cool undisturbed to ambient temperature (25°C) over 1.5 to 2 hours. Causality: Undisturbed, slow cooling promotes the growth of large, pure macroscopic crystals rather than a fine, impure powder. 11. Once at room temperature, transfer the flask to an ice-water bath (4°C) for 30 minutes to maximize the mass recovery by further lowering the solubility limit.

Step 5: Isolation and Washing 12. Collect the purified crystals via vacuum filtration using a Buchner funnel. 13. Wash the filter cake with 10 mL of an ice-cold 1:2 Ethanol/Water mixture.

Causality: The wash solvent must be ice-cold and rich in anti-solvent to wash away residual mother liquor without redissolving the purified crystals. 14. Dry the crystals under high vacuum at 40°C until a constant weight is achieved.



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Fig 2. Mixed-solvent recrystallization workflow for **4-Hydroxy-2-methylbenzamide** purification.

Analytical Validation (Self-Validating System)

To confirm the success of the protocol and ensure the trustworthiness of the batch, the purified material must be validated against the following parameters:

- **Melting Point Determination:** A sharp melting point indicates high purity. Depression or broadening of the melting range indicates the presence of trapped solvent or impurities, necessitating a second recrystallization cycle.
- **HPLC Analysis:** Compare the chromatogram of the purified product against the crude starting material to quantify the removal of specific synthetic byproducts and confirm >99% purity before proceeding to downstream API synthesis.

References

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- Water is a good solvent for recrystallizing benzoic acid or benzamide Brainly URL:[[Link](#)][3]
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